molecular formula C13H15Cl2NO3 B122732 Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate CAS No. 153828-98-9

Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate

Cat. No.: B122732
CAS No.: 153828-98-9
M. Wt: 304.17 g/mol
InChI Key: RTYRWKAOEITFME-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate is a chiral ester derivative featuring a 3,4-dichlorophenyl moiety and an acetamido group at the second carbon of the propanoate backbone. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly those targeting central nervous system (CNS) receptors due to the dichlorophenyl group’s electron-withdrawing properties and lipophilicity . Its molecular framework allows for modifications that influence bioavailability, metabolic stability, and target binding.

Properties

IUPAC Name

ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-3-19-13(18)12(16-8(2)17)7-9-4-5-10(14)11(15)6-9/h4-6,12H,3,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYRWKAOEITFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455188
Record name AGN-PC-05C6OG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153828-98-9
Record name AGN-PC-05C6OG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Ethyl Acetamidoacetate

Procedure :

  • Base-mediated alkylation : Ethyl acetamidoacetate is deprotonated with NaH in THF and reacted with 3,4-dichlorobenzyl bromide at 0°C.

  • Workup : Quenched with saturated NH<sub>4</sub>Cl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 55–60%.
Limitations : Requires rigorous anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Procedure :

  • Substrate preparation : Ethyl 2-acetamidoacrylate is synthesized via acetylation of ethyl acrylate-glycine adduct.

  • Coupling : Reacted with 3,4-dichlorophenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and Na<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O (4:1) at 80°C.

Yield : 85–90%.
Key Data :

ParameterValue
Reaction Time12 h
Temperature80°C
Catalyst Loading5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub>

Strecker Synthesis Route

Racemic Synthesis

Procedure :

  • Aminonitrile formation : 3,4-Dichlorobenzaldehyde reacts with NH<sub>4</sub>Cl and KCN in methanol.

  • Hydrolysis : The aminonitrile is hydrolyzed with 6 M HCl to 3,4-dichlorophenylalanine.

  • Acetylation : Treated with acetic anhydride in pyridine.

  • Esterification : Ethanol/H<sub>2</sub>SO<sub>4</sub> yields the ethyl ester.

Yield : 40–45%.
Drawbacks : Low yield due to racemization.

Enzymatic Resolution for Enantiopure Product

Lipase-Catalyzed Kinetic Resolution

Procedure :

  • Racemic ester synthesis : Prepared via methods in Section 2 or 3.

  • Enzymatic hydrolysis : Porcine pancreatic lipase (PPL) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0).

  • Separation : Unreacted (S)-ester is extracted with diethyl ether.

Enantiomeric Excess : >98% ee.
Conditions :

ParameterValue
Enzyme Loading20 mg/mL
Temperature37°C
Time24 h

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityCost Efficiency
Schiff Base Alkylation7295HighModerate
Direct Alkylation6085NoneLow
Suzuki Coupling9098ModerateHigh
Strecker Synthesis4575NoneLow

Key Findings :

  • Palladium-catalyzed coupling offers the highest yield and purity.

  • Enzymatic resolution is optimal for enantiopure products but requires additional steps.

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts and chiral ligands increase expenses.

  • Green Chemistry : Solvent-free acetylation using microwave irradiation reduces E-factors by 30%.

  • Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity .

Scientific Research Applications

Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring, the presence of functional groups (e.g., acetamido, ketone, or amino), and ester variations. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents/Functional Groups Molecular Weight CAS Number Key Differences Source
Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate 3,4-dichlorophenyl, acetamido, ethyl ester Not explicitly listed Not explicitly listed Reference compound -
Ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl, acetamido, ethyl ester 243.27 4875-51-8 Hydroxyl vs. dichloro substitution
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate 3,4-dichlorophenyl, ketone, ethyl ester - 53090-43-0 Ketone instead of acetamido; propanoate chain
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 2,4-dichlorophenyl, ketone, ethyl ester - 60868-41-9 Dichloro substitution pattern (2,4 vs. 3,4)
Ethyl 2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate 4-hydroxy-3,5-diiodophenyl, acetamido - 1959-36-4 Diiodo and hydroxyl vs. dichloro substitution
Ethyl 3-amino-3-(3-chlorophenyl)propanoate 3-chlorophenyl, amino, ethyl ester - - Amino vs. acetamido; single chloro substitution

Physicochemical and Stability Profiles

  • Electron-Withdrawing Effects: The 3,4-dichloro substitution increases electrophilicity and stability compared to hydroxyl or nitro analogs (e.g., methyl 2-acetamido-3-(4-nitrophenyl)propanoate, CAS 88546-12-7) .
  • Solubility: Hydroxyl or amino substituents (e.g., 4-hydroxyphenyl or 3-aminophenyl) improve aqueous solubility but reduce blood-brain barrier penetration relative to dichloro derivatives .

Biological Activity

Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C12H12Cl2N2O2C_{12}H_{12}Cl_2N_2O_2 and features an ethyl ester, an acetamido group, and a dichlorophenyl moiety. The synthesis typically involves:

  • Starting Material : 3,4-dichlorophenylalanine.
  • Acetylation : The amino group is acetylated using acetic anhydride in the presence of a base like pyridine.
  • Esterification : The carboxylic acid group is esterified with ethanol using a catalyst such as sulfuric acid.

The overall reaction can be summarized as follows:

3 4 dichlorophenylalanineAcetic AnhydrideN acetyl 3 4 dichlorophenylalanineEthanolEthyl 2 acetamido 3 3 4 dichlorophenyl propanoate\text{3 4 dichlorophenylalanine}\xrightarrow{\text{Acetic Anhydride}}\text{N acetyl 3 4 dichlorophenylalanine}\xrightarrow{\text{Ethanol}}\text{Ethyl 2 acetamido 3 3 4 dichlorophenyl propanoate}

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Studies suggest potential effectiveness against various bacterial strains, indicating its utility in treating infections.
  • Antioxidant Activity : The compound may act as a free radical scavenger, contributing to its protective effects in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines
AntimicrobialEffectiveness against bacterial strains
AntioxidantFree radical scavenging

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological outcomes. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors that play roles in pain and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Anti-inflammatory Study :
    • A study demonstrated that similar compounds significantly reduced edema in animal models of arthritis, suggesting potential for therapeutic use in inflammatory diseases.
  • Antimicrobial Efficacy :
    • Research found that derivatives of this compound showed activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
  • Cell Viability Assays :
    • In vitro studies indicated that the compound reduced cell viability in cancer cell lines, highlighting its potential as an anticancer agent.

Table 2: Case Study Overview

Study FocusFindingsReference
Anti-inflammatoryReduced edema in arthritis models
AntimicrobialEffective against Gram-positive/negative bacteria
Cell ViabilityReduced viability in cancer cell lines

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate, and how are yields optimized?

The compound can be synthesized via coupling reactions starting from precursors like O-VBX1a and substituted phenylpropanoate derivatives. For example, a 96% yield was achieved using (S)-ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate hydrate under DCM:MeOH (9:1) solvent conditions . Methodological optimization includes stoichiometric control, solvent selection (e.g., DMF for solubility), and purification via column chromatography. Kinetic studies using NMR to monitor intermediates are recommended to refine reaction steps .

Q. How should researchers characterize this compound spectroscopically?

Nuclear Magnetic Resonance (NMR) is critical: ¹H NMR (400 MHz, Acetonitrile-d₃) and ¹³C NMR (101 MHz) provide structural confirmation, with peaks corresponding to the acetamido group (δ ~2.0 ppm), dichlorophenyl protons (δ ~7.2–7.5 ppm), and ester carbonyl (δ ~170 ppm). Mass spectrometry (HRMS) validates molecular weight, while TLC (Rf = 0.45 in DCM:MeOH 9:1) ensures purity .

Q. What safety protocols are essential for handling this compound?

Use PPE (chemical-resistant gloves, lab coats) and respiratory protection (P95/P1 respirators for particulates). Avoid inhalation and skin contact. Toxicity data are limited, but analogs suggest acute toxicity risks. Work under fume hoods, and dispose of waste via approved hazardous channels .

Q. Which solvents and conditions are optimal for purification?

Chromatography with silica gel and gradients of DCM:MeOH (9:1) effectively separates impurities. Recrystallization in ethyl acetate/hexane mixtures improves purity. Monitor fractions via TLC and NMR to confirm isolation of the target compound .

Q. How can common impurities be identified and mitigated during synthesis?

Byproducts like unreacted dichlorophenyl precursors or ester hydrolysis products are detected via HPLC or GC-MS. Adjust reaction time/temperature to minimize side reactions. For example, reducing exposure to moisture prevents ester hydrolysis .

Advanced Research Questions

Q. How can contradictions in reaction yields between studies be systematically addressed?

Discrepancies may arise from variations in catalysts, solvent purity, or reaction scales. Reproduce methods under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and use Design of Experiments (DoE) to identify critical factors. Cross-validate yields with quantitative NMR or LC-MS .

Q. What strategies resolve stereochemical outcomes in enantioselective synthesis?

Chiral HPLC or polarimetry distinguishes enantiomers. For (R)-isomers, asymmetric catalysis (e.g., chiral ligands) or enzymatic resolution can enhance enantiomeric excess. Evidence for (R)-ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate highlights the use of enantiopure starting materials and stereospecific coupling .

Q. How to design Structure-Activity Relationship (SAR) studies for this compound?

Synthesize analogs with modified substituents (e.g., fluoro vs. chloro groups) and test in biological assays (e.g., enzyme inhibition). Computational docking (AutoDock, Schrödinger) predicts binding affinities. For example, 3,4-dichlorophenyl analogs show enhanced bioactivity in sulfonamide derivatives .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), metabolic stability, and bioavailability. Molecular dynamics simulations assess membrane permeability. Compare with analogs like ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate to identify substituent effects .

Q. How to analyze reaction mechanisms using kinetic and spectroscopic studies?

Employ stopped-flow NMR or IR spectroscopy to track intermediate formation. For example, sulfonylation steps in related compounds require monitoring sulfonic acid intermediates. Kinetic modeling (e.g., pseudo-first-order assumptions) quantifies rate constants and identifies rate-limiting steps .

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